4-Cyclopropyl-1,3-thiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDXCAQXAJTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropyl 1,3 Thiazole 2 Sulfonamide and Its Derivatives
Strategies for the Construction of the 1,3-Thiazole Ring System
The formation of the substituted thiazole (B1198619) ring is a critical step in the synthesis of the target compound. Various classical and modern organic chemistry methods can be employed for this purpose.
The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. wikipedia.orgnih.govorganic-chemistry.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). nih.govderpharmachemica.com For the synthesis of the 4-cyclopropylthiazole (B1487570) core, this reaction would typically involve 1-cyclopropyl-2-haloethanone (an α-haloketone) and thiourea.
The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate which then undergoes cyclization via dehydration to yield the aromatic thiazole ring. nih.gov The use of thiourea is particularly common as it directly yields a 2-aminothiazole (B372263), which is the necessary precursor for the subsequent sulfonylation step. nih.gov
Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, yields, and environmental footprint. These modifications include:
Microwave Irradiation: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating. nih.gov
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction, sometimes under milder conditions.
Solvent-Free Conditions: Performing the reaction by grinding the reactants together, often with a solid catalyst, represents a green chemistry approach that minimizes solvent waste. nih.gov
Novel Catalysts: While the reaction can proceed without a catalyst, various catalysts like silica-supported tungstosilicic acid have been employed to enhance reaction rates and facilitate easier work-up.
Table 1: Modern Adaptations of Hantzsch Thiazole Synthesis
| Modification | Key Advantage | Reactants Example | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction time, improved yields | α-haloketone, Thioamide | nih.gov |
| Solvent-Free Reaction | Environmentally friendly, reduced waste | Aryl aldehyde, Malononitrile, Acetone | nih.gov |
| Novel Catalysts | Increased reaction rate, milder conditions | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea |
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole.
Robinson-Gabriel Synthesis: This approach utilizes the cyclization of N-acyl-α-amino ketones with a dehydrating agent, typically phosphorus pentasulfide, to form 2,4,5-trisubstituted thiazoles. nih.gov
From N-substituted α-amino acids: A more recent metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles starting from readily available N-substituted α-amino acids, using reagents like thionyl chloride and DBU.
Multicomponent Reactions: One-pot syntheses involving multiple starting materials have been developed. For example, a reaction between an aldehyde, a β-keto ester, and a nitrogen/sulfur source can lead to highly substituted thiazoles in a single step. nih.gov
These alternative routes offer flexibility in synthetic design, allowing access to a wider variety of substituted thiazole precursors.
Functionalization and Derivatization of the Sulfonamide Moiety
Once the 4-cyclopropyl-1,3-thiazole core, typically as the 2-amino derivative, is synthesized, the next crucial phase is the introduction and potential modification of the sulfonamide group and other substituents.
The most direct method for introducing the sulfonamide functionality is through the N-sulfonylation of 2-amino-4-cyclopropyl-1,3-thiazole. This reaction involves treating the aminothiazole with a substituted or unsubstituted sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. nih.gov
The reaction is typically carried out in a suitable solvent, such as pyridine, which can also act as the base, or in an inert solvent like dichloromethane (B109758) or THF with an added base like triethylamine (B128534) or sodium acetate. nih.gov The base is essential to neutralize the hydrochloric acid generated during the reaction. The choice of sulfonyl chloride determines the nature of the group attached to the sulfonamide nitrogen. For the parent compound, benzenesulfonyl chloride would be used, but for derivatives, a wide range of substituted arylsulfonyl chlorides are commercially available or can be synthesized. nih.gov
Table 2: Typical Conditions for N-Sulfonylation of 2-Aminothiazoles
| Reagents | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 2-Aminothiazole, Sulfonyl Chloride | Sodium Acetate | Water | 80-85 °C | nih.gov |
| 2-Aminothiazole, Sulfonyl Chloride | Pyridine | Pyridine | Room Temp. to Reflux | |
| 2-Aminothiazole, Sulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | researchgate.net |
The cyclopropyl (B3062369) group at the C4 position of the thiazole ring is a defining feature of the target molecule. Its introduction is most efficiently achieved by incorporating it into one of the starting materials for the thiazole ring synthesis.
The primary strategy involves using a cyclopropyl-substituted α-haloketone, such as 1-bromo-1-cyclopropylethanone, in a Hantzsch synthesis with thiourea. nih.gov The synthesis of such α-haloketones can be accomplished through several methods, including the direct α-halogenation of cyclopropyl ketones using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions. mdpi.com Alternatively, cyclopropyl ketones can be synthesized via methods like the decarboxylative ring contraction of α-acyl-γ-butyrolactones. documentsdelivered.com
Once incorporated, the cyclopropyl group itself is generally stable under many reaction conditions. However, its unique electronic properties, stemming from its high degree of s-character and ring strain, can influence the reactivity of the adjacent thiazole ring. nih.gov Modification of the cyclopropyl group itself is not a common strategy in the derivatization of this class of compounds.
Creating a library of derivatives based on the 4-Cyclopropyl-1,3-thiazole-2-sulfonamide scaffold involves attaching various substituents at different positions.
On the Sulfonamide Core: The most straightforward approach is to use a diverse range of substituted arylsulfonyl chlorides during the N-sulfonylation step. nih.govnih.gov Substituents on the phenyl ring of the sulfonyl chloride can be varied to include electron-donating or electron-withdrawing groups, which can modulate the electronic and pharmacokinetic properties of the final molecule. science.gov
On the Thiazole Core: The substitution pattern of the thiazole ring is largely determined by the choice of starting materials in the Hantzsch synthesis. To introduce a substituent at the C5 position, one would need to start with a substituted α-haloketone. For instance, using a 2-halo-1-cyclopropyl-propan-1-one would result in a 5-methyl-4-cyclopropylthiazole derivative. Direct functionalization of the C5 position on a pre-formed 4-substituted thiazole is also possible through methods like palladium-catalyzed direct C-H arylation, although this can be challenging and regioselectivity may be an issue. acs.org
On the Sulfonamide Nitrogen: Further derivatization can be achieved by alkylation or acylation of the sulfonamide nitrogen. This typically requires a strong base to deprotonate the sulfonamide NH, followed by reaction with an alkyl halide or acyl chloride. nih.gov
These strategies provide a versatile toolkit for medicinal chemists to generate a wide array of derivatives for structure-activity relationship (SAR) studies. nih.gov
Molecular Hybridization Approaches Involving the this compound Scaffold
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores or bioactive moieties into a single, covalently linked molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, a dual mechanism of action, or a better pharmacokinetic profile compared to the individual parent molecules. The this compound scaffold is a particularly attractive anchor for molecular hybridization due to the distinct and valuable properties of its constituent parts.
Research in this area focuses on linking this core scaffold with other pharmacologically active fragments to target a range of diseases. The design of these hybrids often involves a linker moiety that connects the primary scaffold to a second bioactive unit, with the nature and length of the linker being critical for optimal biological activity.
Key research findings in the hybridization of this scaffold include:
Hybrids with Other Heterocyclic Systems: Scientists have explored the synthesis of hybrid molecules by coupling the thiazole scaffold with other heterocyclic systems known for their biological relevance, such as pyrazole, triazole, or pyrimidine (B1678525) moieties. nih.govresearchgate.net This strategy aims to create compounds that can interact with multiple biological targets or that possess a broader spectrum of activity, particularly in the development of new antimicrobial or anticancer agents.
Combination with Enzyme Inhibitor Moieties: The inherent enzyme-inhibiting potential of the sulfonamide group is often exploited. Hybridization approaches have involved linking the this compound scaffold to other fragments known to inhibit different classes of enzymes. For example, combining it with moieties targeting kinases or aldose reductase has been investigated for developing therapies for cancer and diabetes-related complications, respectively. researchgate.net
Development of Anti-inflammatory Agents: The thiazole nucleus is a common feature in many anti-inflammatory compounds. By linking the this compound scaffold to molecules with known anti-inflammatory activity, such as coumarin (B35378) or pyridazinone derivatives, researchers aim to develop potent agents that may act through synergistic or complementary pathways. nih.gov
The table below illustrates various conceptual strategies for molecular hybridization based on the this compound scaffold, reflecting the approaches described in the scientific literature.
| Hybrid Compound Series | Scaffold A (Core) | Scaffold B (Hybridized Moiety) | Potential Linker | Intended Biological Target/Application |
|---|---|---|---|---|
| Thiazole-Coumarin Hybrids | This compound | Substituted Coumarin | Amide or Methylene Bridge | Anti-inflammatory, Anticancer |
| Thiazole-Triazole Hybrids | This compound | 1,2,4-Triazole | Thioether Linkage | Antifungal, Antimicrobial |
| Thiazole-Pyrazole Hybrids | This compound | Disubstituted Pyrazole | Hydrazone Linkage | Anticonvulsant, Anti-inflammatory |
| Dual Carbonic Anhydrase/Kinase Inhibitors | This compound | Pyrrolo-pyrimidine (Kinase-binding moiety) | Alkoxy Linker | Anticancer (targeting tumor hypoxia and signaling) |
This strategic fusion of pharmacophores underscores the versatility of the this compound scaffold in modern drug discovery, paving the way for the creation of innovative therapeutic agents with potentially superior efficacy and tailored pharmacological profiles.
Structure Activity Relationship Sar Studies of 4 Cyclopropyl 1,3 Thiazole 2 Sulfonamide Analogues
Influence of the Cyclopropyl (B3062369) Moiety on Biological Activity and Selectivity
The cyclopropyl group at the C4 position of the thiazole (B1198619) ring is a significant contributor to the biological profile of this class of compounds. In medicinal chemistry, the cyclopropyl motif is known to enhance metabolic stability and lipophilicity. researchgate.net This three-membered ring introduces a degree of conformational rigidity, which can lock the molecule into a bioactive conformation, thereby improving its binding affinity to a target receptor.
The precise stereochemistry of the cyclopropyl ring can have a profound impact on biological activity. Studies on other complex molecules, such as cyclopropyl-epothilone analogues, have demonstrated that substantial differences in microtubule binding affinity and antiproliferative activity arise from changes in the configuration of the cyclopropyl moiety. nih.gov An analogue with a cyclopropane (B1198618) orientation corresponding to the natural epoxide configuration in epothilones was found to be nearly equipotent with epothilone (B1246373) A, while its diastereomer was significantly less active. nih.gov This highlights that the biological activity of cis-fused cyclopropyl analogues is tightly linked to the specific orientation of the cyclopropane ring. nih.gov For 4-cyclopropyl-1,3-thiazole-2-sulfonamide derivatives, this suggests that the cyclopropyl group likely plays a crucial role in orienting other functional groups for optimal interaction with a biological target, and its specific spatial arrangement is critical for potency.
Impact of Substitutions on the Thiazole Ring on Pharmacological Profiles
The thiazole ring serves as a central scaffold, and substitutions at its various positions are critical in defining the pharmacological profiles of these analogues. nih.gov Structure-activity relationship studies have shown that modifications at the C2, C4, and C5 positions can dramatically alter biological activity, including antibacterial and antifungal efficacy. researchgate.netnih.govresearchgate.netresearchgate.net
For instance, at the C2 position, the nature of the substituent can influence interactions with target enzymes. The presence of a 2-amino group, for example, can be substituted with functional groups that interact with key amino acid residues like Arg76 and/or Arg136 in certain enzymes. nih.gov
The C4 position, occupied by the cyclopropyl group in the parent compound, is also amenable to modification. Research indicates that substituents larger than a methyl group are generally well-tolerated at this position, with lipophilic groups often leading to better results. nih.gov One study on related thiazole derivatives found that substituting this position with a p-bromophenyl group led to an increase in both antifungal and antituberculosis activities. nih.gov
Substitutions at the C5 position have also been shown to be beneficial for activity. The introduction of an ethylidenehydrazine-1-carboximidamide head group at this position, combined with a nonpolar, hydrophobic moiety at C2, was found to be advantageous for antibacterial activity. nih.gov
The following table summarizes the observed effects of various substitutions on the thiazole ring.
| Position on Thiazole Ring | Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| C2 | Nonpolar, hydrophobic moiety | Beneficial for antibacterial activity when combined with specific C5 substitution. | nih.gov |
| C2 | 3-pyridyl moiety | Improved activity 5-10 fold in certain compounds by forming an additional hydrogen bond. | nih.gov |
| C4 | p-bromophenyl | Increased antifungal and antituberculosis activities. | nih.gov |
| C4 | Lipophilic groups (larger than methyl) | Generally leads to better results. | nih.gov |
| C5 | Ethylidenehydrazine-1-carboximidamide | Beneficial for antibacterial activity when combined with specific C2 substitution. | nih.gov |
| C5 | Ethyl amide groups | Twice as potent as corresponding ethyl esters in certain pyrazole-thiazole series. | nih.gov |
Role of the Sulfonamide Group and Its Diverse N-Substitutions in Modulating Activity
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for a wide spectrum of biological activities and is a key feature in numerous approved drugs. nih.govresearchgate.net In the this compound scaffold, this group is crucial for interacting with biological targets, often through hydrogen bonding or by coordinating with metal ions, such as the Zn(II) ion in carbonic anhydrases. researchgate.net
Modification of the sulfonamide nitrogen (N-substitution) is a common and effective strategy for modulating the pharmacological activity of these compounds. These substitutions can alter the molecule's acidity, lipophilicity, and hydrogen-bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
For example, increasing the lipophilicity by replacing a primary sulfonamide's amino group (or a related amino group on the scaffold) with a benzamide (B126) group has been shown to have a positive effect on antimicrobial activity. nih.gov The nature of substituents on an attached phenyl ring can also be critical; studies have revealed that the presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OMe) in the para position of a benzene (B151609) ring attached to the thiazole moiety is beneficial for activity. nih.gov
The table below illustrates how different N-substitutions on the sulfonamide or related amino functionalities can modulate the biological activity of thiazole derivatives.
| Scaffold/Functional Group | Substitution | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Sulfonamide-related amino group | Replacement of -NH₂ with benzamide | Positive effect on antimicrobial activity due to increased lipophilicity. | nih.gov |
| Sulfonamide-related amino group | Replacement of -NH₂ with an amide or 3,4-dimethoxybenzylidene | Positive effect on antimicrobial activity. | nih.gov |
| Sulfonamide phenyl ring | Para-NO₂ (electron-withdrawing) | Beneficial for antimicrobial activity. | nih.gov |
| Sulfonamide phenyl ring | Para-OMe (electron-donating) | Beneficial for antimicrobial activity. | nih.gov |
| Sulfonamide | Methylpiperazine group | Showed the best antifungal activity in a series of thiadiazole sulfonamides. | nih.gov |
Conformational Analysis and Its Correlation with Biological Potency
The three-dimensional structure, or conformation, of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound analogues is therefore essential for understanding their mechanism of action and for designing more potent compounds.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are employed to determine the preferred conformations of these molecules in solution and to simulate their interactions with biological targets. nih.gov For a series of potent sulfonamide-1,2,4-thiadiazole derivatives, these methods were used to elucidate the main conformational features, providing a basis for future in-silico drug design. nih.gov
Frontier Molecular Orbital (FMO) analysis is another computational tool used to correlate electronic properties with biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions. In one study of 2-aminothiazole (B372263) sulfonamides, FMO analysis revealed that different substituents created distinct electronic density distributions. nih.gov For instance, the introduction of nitro groups significantly reduced the HOMO-LUMO energy gap, which can be correlated with increased reactivity and potentially higher biological potency. nih.gov These analyses help rationalize the observed SAR and guide the synthesis of analogues with optimized electronic and conformational properties for enhanced biological potency.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Based on extensive SAR studies, a clear pharmacophore model for the this compound scaffold can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
The key pharmacophoric elements identified are:
The 1,3-Thiazole Ring : This heterocyclic system serves as the central, rigid scaffold that correctly positions the other pharmacophoric groups for interaction with the target. researchgate.netfigshare.com The electron-withdrawing nature of the thiazole ring may also enhance its stability. nih.gov
The Sulfonamide Moiety : This group is a critical hydrogen bond donor and acceptor and can act as a zinc-binding group in metalloenzymes like carbonic anhydrase. researchgate.net The acidic nature of the sulfonamide proton and the orientation of its oxygen atoms are crucial for its binding properties.
The C4-Cyclopropyl Group : This moiety contributes to potency and selectivity by providing a combination of lipophilicity and conformational constraint. Its specific stereochemistry is likely vital for establishing a precise and favorable orientation within the receptor's binding pocket.
Specific Substitution Patterns : The nature and position of substituents on the thiazole ring and the sulfonamide nitrogen are defining features. For example, a hydrogen bond acceptor at the C2 position, a lipophilic group at C4, and specific N-substitutions on the sulfonamide that modulate lipophilicity and electronic properties are often required for high potency. nih.govnih.gov
Together, these elements form a molecular framework where the thiazole acts as a central anchor, the sulfonamide provides a key binding interaction, and the cyclopropyl group fine-tunes the compound's fit and physicochemical properties for optimal biological activity.
Computational and in Silico Investigations of 4 Cyclopropyl 1,3 Thiazole 2 Sulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the three-dimensional structure and electronic properties of molecules. mjcce.org.mkbohrium.com These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. For thiazole-bearing sulfonamide analogs, DFT computations are often performed using packages like Gaussian 09 with functionals such as ωB97XD and basis sets like 6–31 g(d,p) to ensure accuracy in geometric and electronic parameters. mdpi.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. In studies of related 2-aminothiazole (B372263) sulfonamides, the HOMO-LUMO energy gaps were found to be influenced by various substitutions. For instance, a bromo and fluoro substitution resulted in energy gaps of 6.089 eV and 6.078 eV, respectively, while nitro groups significantly reduced the gap. nih.gov This analysis helps predict how modifications to the 4-cyclopropyl-1,3-thiazole-2-sulfonamide scaffold might alter its electronic behavior and reactivity. nih.govwikipedia.org
Table 1: Frontier Molecular Orbital Energies for Related Thiazole-Sulfonamide Analogs
| Compound Analogue | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Compound 22 | Unspecified | - | - | 5.805 | nih.gov |
| Compound 21 | Bromo | - | - | 6.089 | nih.gov |
| Compound 24 | Fluoro | - | - | 6.078 | nih.gov |
| Compound 25 | Nitro | - | - | 0.384 | nih.gov |
| Compound 32 | Nitro | - | - | 1.187 | nih.gov |
Note: Data is for related 2-aminothiazole sulfonamide compounds as specific DFT data for this compound was not available.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction mechanism. physchemres.orgresearchgate.net This method is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity. Thiazole (B1198619) derivatives, including those with cyclopropyl (B3062369) fragments, have been docked against a variety of biological targets to explore their therapeutic potential. nih.govresearchgate.net
For example, in a study on thiazoles with a cyclopropyl fragment, molecular docking was used to investigate their antifungal potential by targeting the secreted aspartic proteinase (SAP). researchgate.net In other research, thiazole-sulfonamide derivatives were docked into the active site of glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis. researchgate.net These simulations revealed that the binding affinity was influenced by specific functional groups, with nitro and methoxy-containing compounds showing a greater affinity. researchgate.net Interactions typically involve hydrogen bonds and π–π stacking with key amino acid residues in the target's active site. nih.govnih.gov Such studies suggest that this compound could be investigated against similar enzymatic targets.
Table 2: Molecular Docking Results for Thiazole Derivatives Against Various Targets
| Compound Class | Target Protein | Binding Energy/Score | Key Interactions Noted | Reference |
| Thiazole Derivatives | Lanosterol 14α-demethylase | -8.715 kcal/mol | Hydrogen bonding, π–π stacking | nih.gov |
| Thiazole-Sulfonamides | Carbonic Anhydrase | Stronger than Acetazolamide | Enhanced flexibility and affinity | nih.gov |
| 4,5'-bithiazole-2,2'-diamines | DNA Gyrase (G24 ATP-binding site) | IC50 of 5.5 μM | - | nih.gov |
| 2,4-disubstituted Thiazoles | Glucosamine-6-phosphate synthase | High affinity for NO2/OCH3 groups | - | researchgate.net |
Note: The table presents data for various classes of thiazole derivatives to illustrate the application of molecular docking, as specific data for this compound was not available.
In Silico Assessment of Molecular Properties for Pharmacological Relevance
The pharmacological relevance of a potential drug candidate is heavily dependent on its pharmacokinetic profile, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools like Qikprop are used to predict these properties, assessing factors such as cell permeability, bioavailability, and adherence to established drug-likeness rules like Lipinski's Rule of Five. researchgate.net
Studies on related cyclopropyl-clubbed 1,3-thiazole-2-imines have shown that these compounds generally possess favorable ADME qualities. researchgate.net The physicochemical parameters for these molecules were found to be within the ranges defined by Lipinski's rules, indicating a high probability of good bioavailability. researchgate.net Similarly, investigations into 2-aminothiazole sulfonamides predicted high gastrointestinal absorption and an inability to permeate the blood-brain barrier, which is often a desirable trait to avoid central nervous system side effects. nih.gov The presence of the sulfonamide moiety can influence lipophilicity, a key factor in a molecule's pharmacokinetic profile. mdpi.com These findings suggest that this compound likely possesses drug-like molecular properties suitable for further development.
Table 3: Predicted ADME Properties for Related Thiazole Analogs
| Compound Class | Predicted Property | Finding | Reference |
| Cyclopropyl clubbed 1,3-thiazole-2-imines | Drug-Likeness (Lipinski's RO5) | No violations reported | researchgate.net |
| Cyclopropyl clubbed 1,3-thiazole-2-imines | Bioavailability | Predicted to be high | researchgate.net |
| 2-aminothiazole sulfonamides | Gastrointestinal Absorption | Predicted to be high | nih.gov |
| 2-aminothiazole sulfonamides | Blood-Brain Barrier Permeability | Predicted to be non-permeable | nih.gov |
| 2-aminothiazole sulfonamides | Skin Permeation (Log Kp) | -5.83 to -6.54 cm/s (Optimal) | nih.gov |
Note: Data is derived from studies on closely related compound classes to infer the likely properties of this compound.
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are critical in drug design. Structure-based design relies on the known 3D structure of the biological target, often utilizing molecular docking to design potent and selective inhibitors. Ligand-based design is employed when the target's structure is unknown, using a set of active molecules to derive a pharmacophore model that defines the essential features for biological activity. physchemres.org
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with a wide range of biological targets. nih.govresearchgate.net Drug design strategies involving the thiazole-sulfonamide framework often focus on:
Structure-Activity Relationship (SAR) Analysis: Diverse substitutions are made on the thiazole core to systematically probe how changes in structure affect biological activity, providing a roadmap for optimizing potency. researchgate.net
Molecular Hybridization: The thiazole scaffold is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-action efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Statistical models are built to correlate physicochemical properties with biological activity. For thiazole derivatives, QSAR studies have identified parameters like molecular connectivity and shape indices as key determinants of antimicrobial activity, guiding the design of more effective agents. researchgate.net
These computational strategies enable the rational design of novel derivatives based on the this compound core, optimizing for improved target affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
In Vitro Biological Evaluation and Molecular Target Identification of 4 Cyclopropyl 1,3 Thiazole 2 Sulfonamide Derivatives
Anticancer and Antiproliferative Activities
Derivatives of 4-cyclopropyl-1,3-thiazole-2-sulfonamide have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against a range of human cancer cell lines, revealing potent antiproliferative effects. These activities are often attributed to specific molecular interactions that disrupt cancer cell growth and survival.
Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549, MDA-MB-231, HeLa)
The antiproliferative capacity of this compound derivatives has been documented across several cancer cell lines. For instance, certain 1,3-thiazole analogues have shown considerable activity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net One particular derivative exhibited an IC50 value of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. researchgate.net
The cytotoxic effects of related thiazole (B1198619) derivatives have also been observed in other cancer cell types. Studies on pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles have shown anticancer activity against human hepatocellular carcinoma (HepG2), human breast cancer (MCF-7), and human lung cancer (A549) cell lines. mdpi.com Similarly, the antiproliferative effects of certain derivatives have been noted against HeLa (cervical cancer) cells, with some compounds inducing apoptosis and cell cycle arrest. researchgate.net
The following table summarizes the reported IC50 values for various thiazole derivatives against a panel of cancer cell lines, illustrating the broad-spectrum potential of this class of compounds.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3-Thiazole Analogue | MCF-7 | 5.73 | researchgate.net |
| 1,3-Thiazole Analogue | MDA-MB-231 | 12.15 | researchgate.net |
| Pyrazole-based 1,3-Thiazole | HepG2 | Data specific to cyclopropyl (B3062369) derivative not available | mdpi.com |
| Pyrazole-based 1,3-Thiazole | A549 | Data specific to cyclopropyl derivative not available | mdpi.com |
| 4-Aryl-1,3-Thiazole-TPP Conjugate | HeLa | Significant anti-proliferative activity | researchgate.net |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Microtubule Depolymerization)
The anticancer effects of these compounds are underpinned by several mechanisms of action. One of the key pathways is the induction of apoptosis, or programmed cell death. Certain 1,3-thiazole analogues have been shown to trigger both apoptosis and necrosis in MCF-7 cells. researchgate.net This is often accompanied by cell cycle arrest, for instance, at the G1 stage, which prevents the cancer cells from progressing through their division cycle. researchgate.net
Another significant mechanism is the disruption of the cellular cytoskeleton through microtubule depolymerization. A study on a series of aryl sulfonamides, which share structural similarities with the compound of interest, found that the most potent compound led to the depolymerization of microtubules. nih.gov This action disrupts the formation of the mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle and ultimately inhibiting cell division. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. These compounds have shown a range of activities against both bacteria and fungi.
Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative Bacteria)
Sulfonamides as a class are known for their broad-spectrum antibacterial activity, effective against both Gram-positive and certain Gram-negative bacteria. mdpi.com Thiazole-containing compounds have also been identified as promising antibacterial agents. researchgate.net
Research into 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives, which contain a sulfonamide and a thiazole-related (thiadiazole) ring, demonstrated better activity against Gram-positive bacteria such as S. aureus and E. faecalis (MIC = 1-5 µg/mL) compared to reference drugs. mdpi.com However, these specific derivatives showed poor activity against Gram-negative bacteria. mdpi.com Other studies on different thiazole derivatives have reported MIC values ranging from 50-75 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for various thiazole sulfonamide derivatives against selected bacterial strains.
| Compound Derivative | Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivative | S. aureus | Gram-positive | 1-5 | mdpi.com |
| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivative | E. faecalis | Gram-positive | 1-5 | mdpi.com |
| Benzo[d]thiazole derivative | MRSA | Gram-positive | 50-75 | nih.gov |
| Benzo[d]thiazole derivative | E. coli | Gram-negative | 50-75 | nih.gov |
Antifungal Efficacy (e.g., Anti-Candida Activity)
The antifungal potential of this class of compounds is also noteworthy, particularly against Candida species, which are common causes of fungal infections in humans. nih.gov Research on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has revealed very strong activity against Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL against clinical isolates. In some cases, the activity of these new thiazole derivatives was similar to or even stronger than the standard antifungal drug nystatin.
The fungicidal or fungistatic effect of these compounds has been evaluated, with many derivatives showing a fungicidal effect (the ability to kill fungal cells) against the tested C. albicans strains.
The table below presents the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives against Candida albicans.
| Compound Derivative | Fungal Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative (T2) | Candida albicans (clinical isolates) | 0.008–0.98 | |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative (T3) | Candida albicans (clinical isolates) | 0.008–0.98 | |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative (T4) | Candida albicans (clinical isolates) | 0.008–0.98 | |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative (T7) | Candida albicans (clinical isolates) | 0.48–7.81 |
Antitubercular Potential
Emerging research highlights the potential of this compound derivatives as antitubercular agents. Tuberculosis remains a significant global health threat, and new therapeutic agents are urgently needed.
Studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov Several compounds in this series exhibited potent inhibition with MIC values of 1.6 µg/mL, which is comparable to the standard antitubercular drugs isoniazid (B1672263) and ethambutol. nih.gov Another study on 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives reported moderate activity against the M. tuberculosis H37Rv strain with an MIC of 10 µg/mL. mdpi.com
The table below summarizes the antitubercular activity of selected thiazole sulfonamide derivatives.
| Compound Derivative Series | Mycobacterium Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | M. tuberculosis H37Rv | 1.6 | nih.gov |
| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone | M. tuberculosis H37Rv | 10 | mdpi.com |
Enzyme Inhibition Profiles
Derivatives of this compound have been the subject of numerous studies to determine their inhibitory effects on various enzymes implicated in a range of diseases. The core structure, combining a cyclopropyl moiety, a thiazole ring, and a sulfonamide group, has proven to be a versatile scaffold for designing potent and selective enzyme inhibitors.
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), and derivatives of this compound are no exception. These compounds have been evaluated against various human (h) carbonic anhydrase isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site, leading to inhibition.
Research has shown that modifications to the thiazole ring and the incorporation of different substituents can significantly influence the inhibitory potency and selectivity of these compounds. For instance, a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov The nature of the substituents on the dihydro-thiazole ring was found to be crucial in determining both the activity and selectivity profiles of these inhibitors. nih.gov
In another study, a novel thiazole-chalcone/sulfonamide hybrid was designed to dually inhibit tubulin polymerization and carbonic anhydrase IX (CA IX). This compound demonstrated selective and potent inhibition of the tumor-associated CA IX isoform with an IC50 value of 0.021 μM, while showing much weaker inhibition of the ubiquitous hCA I and hCA II isoforms. nih.gov This selectivity for tumor-associated isozymes is a highly desirable characteristic for the development of anticancer agents with reduced side effects.
The table below summarizes the carbonic anhydrase inhibitory activities of selected thiazole-sulfonamide derivatives.
| Compound/Derivative | hCA I (Inhibition) | hCA II (Inhibition) | hCA IX (Inhibition) | hCA XII (Inhibition) | Reference |
| Thiazole-chalcone/sulfonamide hybrid | Sparing | Sparing | IC50 = 0.021 µM | Potent Inhibition | nih.gov |
| 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides | Varied Activity | Varied Activity | Varied Activity | Varied Activity | nih.gov |
Derivatives of the this compound scaffold have also been investigated for their potential to inhibit glycosidases and ureases. α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Urease, on the other hand, is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.
A study on novel cyclopropyl-appended 1,3-thiazole-2-imines demonstrated their potential as α-amylase inhibitors. One compound, possessing a naphthyl ring, was identified as a potent inhibitor of α-amylase with an IC50 value of 1.634±0.002 μM. nih.gov While not a sulfonamide, this highlights the contribution of the cyclopropyl-thiazole core to this activity.
In the context of urease inhibition, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized. These compounds exhibited potent inhibitory activity against Jack Bean Urease, with IC50 values ranging from 0.12 to 4.53 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.76 μM). nih.gov The most potent compound in this series was found to be 198-folds more active than thiourea. nih.gov
The inhibitory activities of representative compounds are presented in the table below.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Cyclopropyl-appended 1,3-thiazole-2-imine (with naphthyl ring) | α-Amylase | 1.634 ± 0.002 | nih.gov |
| Sulfonamide-1,2,3-triazole-acetamide derivative (most potent) | Jack Bean Urease | 0.12 | nih.gov |
| Sulfonamide-1,2,3-triazole-acetamide derivatives (range) | Jack Bean Urease | 0.12 - 4.53 | nih.gov |
| Thiourea (standard) | Jack Bean Urease | 23.76 | nih.gov |
The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for Alzheimer's disease. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are also implicated in age-related diseases and cancer.
A series of thiazole-bearing sulfonamide analogs were synthesized and evaluated for their AChE and BChE inhibitory activities. nih.gov Several of these analogs demonstrated potent inhibition of both enzymes, with IC50 values in the sub-micromolar range. nih.govrsc.org The most potent analog exhibited an IC50 of 0.10 ± 0.05 µM for AChE and 0.20 ± 0.050 µM for BChE, surpassing the standard drug donepezil. rsc.org
Regarding sirtuins, research into thiazole-based compounds has revealed dual SIRT1/SIRT2 inhibitory activity. illinois.edu One study on novel thiazole-based derivatives found that all the newly developed compounds acted as dual SIRT1/2 inhibitors and were selective over SIRT6. The most potent of these compounds inhibited SIRT2 with an IC50 value in the low micromolar range. illinois.edu
The following table summarizes the cholinesterase and deacetylase inhibitory activities of selected thiazole-sulfonamide and related derivatives.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Thiazole-bearing sulfonamide analog (most potent) | AChE | 0.10 ± 0.05 | rsc.org |
| Thiazole-bearing sulfonamide analog (most potent) | BChE | 0.20 ± 0.050 | rsc.org |
| Donepezil (standard) | AChE | 2.16 ± 0.12 | rsc.org |
| Donepezil (standard) | BChE | 4.5 ± 0.11 | rsc.org |
| Thiazole-based urea derivative | SIRT2 | 9 ± 2 | illinois.edu |
| Thiazole-based urea derivative | SIRT1 | >95% inhibition at 150 µM | illinois.edu |
Human lactate (B86563) dehydrogenase A (hLDHA) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. Inhibition of hLDHA is therefore considered a promising strategy for cancer therapy.
A series of small molecules based on a central thiazole scaffold were designed as hLDHA inhibitors. nih.gov Biochemical enzyme inhibition assays identified several compounds with high hLDHA inhibitory activity. These compounds also demonstrated significant anticancer activities in various cancer cell lines, with IC50 values in the low micromolar range. nih.gov For instance, some derivatives exhibited IC50 values between 1.65 and 8.60 μM in cervical cancer cell lines. nih.gov The study suggested that a cLogP in the range of 3.379 to 4.135 favors the inhibitory activities. nih.gov
The table below presents the hLDHA inhibitory and anticancer activities of selected thiazole-based compounds.
| Compound/Derivative | hLDHA Inhibition | Anticancer Activity (HeLa and SiHa cells) IC50 (µM) | Reference |
| Thiazole scaffold-based molecules (e.g., 8b, 8c, 8l) | High | 1.65 - 8.60 | nih.gov |
Tubulin is a crucial protein involved in microtubule formation, which plays a vital role in cell division. Inhibitors of tubulin polymerization are effective anticancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.
Several studies have reported on thiazole derivatives as potent inhibitors of tubulin polymerization. A novel thiazole-chalcone/sulfonamide hybrid compound was found to inhibit tubulin polymerization with an IC50 value of 2.72 μM, which is comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov Another study on novel thiazole-2-acetamide derivatives identified a compound with an IC50 of 2.69 μM for tubulin polymerization inhibition, which was more potent than CA-4 in their assay. researchgate.net
The table below summarizes the tubulin polymerization inhibitory activity of selected thiazole derivatives.
Other Noteworthy Biological Activities
In addition to specific enzyme inhibition, derivatives of 4-cyclopropyl-1,3-thiazole have demonstrated a range of other promising biological activities.
A study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed significant antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC) in some cases being similar to or even better than the standard drug nystatin. nih.gov Some of these compounds also exhibited anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov Furthermore, several of these thiazole derivatives showed potent anti-Toxoplasma gondii activity , with IC50 values significantly lower than the standard drug sulfadiazine. nih.gov
Other research on thiazole sulfonamide derivatives has highlighted their potential as antibacterial and antioxidant agents. For instance, certain 2-aminothiazole (B372263) sulfonamide derivatives showed promising activity against Gram-negative bacteria like E. coli.
The diverse biological profile of this class of compounds underscores their potential as scaffolds for the development of new therapeutic agents for a variety of diseases.
Antioxidant Properties and Reactive Oxygen Species Scavenging
Thiazole and thiazolidinone derivatives have been investigated for their antioxidant capabilities through various in vitro assays. nih.govnih.gov The antioxidant activity of these compounds is often attributed to their chemical structure, including the presence of functional groups that can donate electrons or chelate metal ions. researchgate.net
Studies on different thiazolidinone derivatives, including those based on 1,3-thiazole and 1,3,4-thiadiazole (B1197879), have been conducted using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test for lipid peroxidation inhibition. nih.govresearchgate.net
In one study, a series of nine thiazolidinone derivatives were evaluated. The results showed varied antioxidant activity depending on the specific chemical structure and the assay used. nih.gov For instance, in the DPPH assay, a 1,3,4-thiadiazole-based compound (compound 4) showed the highest scavenging capacity among the tested derivatives, though it was less potent than the reference, Vitamin C. nih.govresearchgate.net In the TBARS assay, which measures the inhibition of lipid peroxidation, several derivatives demonstrated significant activity, with some compounds showing inhibition levels comparable to or even exceeding that of Vitamin C. nih.govresearchgate.net The FRAP assay results also indicated that certain derivatives possessed notable ferric reducing power. nih.gov The presence of phenyl-functionalized benzylidene and amino-carbonyl functional domains, along with chelating ligand properties, was correlated with the observed antioxidant activity. researchgate.net
Another study focused on thiazole and thiazolidinone derivatives incorporating phenolic fragments, which are known for their antioxidant properties. mdpi.com The antioxidant activity of these synthesized compounds was assessed by their ability to scavenge the ABTS radical cation and their ferric reducing capacity. The results indicated that most of the synthesized substances, particularly those with a 2,6-di-tert-butylphenol (B90309) fragment, exhibited higher antioxidant activity than the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com
| Compound | Core Structure | DPPH Scavenging (%) | TBARS (% LPO Inhibition) | FRAP (% of Vitamin C Activity) |
|---|---|---|---|---|
| Compound 1 | 1,3-Thiazole | 15.62 | 62.11 | 45 |
| Compound 2 | 1,3-Thiazole | 18.73 | 23.51 | 75 |
| Compound 3 | 1,3,4-Thiadiazole | 4.99 | ~38 | 45 |
| Compound 4 | 1,3,4-Thiadiazole | 33.98 | ~50 | 75 |
| Compound 5 | Adamantylthiazol[3,2-b] nih.govresearchgate.netsci-hub.setriazol-6(5H)one | 6.59 | 66.71 | 27 |
| Vitamin C (Reference) | N/A | 94.35 | 62.32 | 100 |
| Vitamin E (Reference) | N/A | 2.99 | 36.29 | 100 |
Neuroprotective Effects
Thiazole sulfonamides have emerged as promising candidates for neuroprotection, with studies demonstrating their potential to mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's disease (PD). nih.gov The neuroprotective effects of both sulfonamide and thiazole derivatives have been noted, partly due to their antioxidant properties. nih.gov
In an in vitro model of PD using 6-hydroxydopamine (6-OHDA) to induce neuronal damage in SH-SY5Y cells, several thiazole sulfonamides demonstrated protective capabilities. nih.gov Pretreatment with these compounds significantly reduced the leakage of lactate dehydrogenase (LDH), an enzyme released upon cell membrane rupture, indicating maintenance of cell viability against 6-OHDA-mediated toxicity. nih.gov
Furthermore, these derivatives were shown to protect against mitochondrial dysfunction, a key factor in the pathophysiology of PD. nih.gov Mitochondrial membrane potential (MMP) was dramatically reduced in cells exposed to 6-OHDA. However, cells pretreated with the thiazole sulfonamide derivatives showed a significant recovery in MMP, suggesting that the compounds protect neurons by preserving mitochondrial function. nih.gov The neuroprotective effects of these compounds may be partly attributed to their activation of SIRT1, a protein linked to cell longevity. nih.gov
Other studies on related compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have also shown protective action in neuronal cultures exposed to neurotoxic conditions like glutamate-induced excitotoxicity and trophic stress. nih.govresearchgate.net
| Treatment | Parameter | Observation |
|---|---|---|
| 6-OHDA alone | LDH Leakage | Significantly increased compared to control |
| Pretreatment with Thiazole Sulfonamides + 6-OHDA | LDH Leakage | Lower LDH leakage compared to 6-OHDA alone |
| 6-OHDA alone | Mitochondrial Membrane Potential (MMP) | Dramatically reduced to 75% of control |
| Pretreatment with Thiazole Sulfonamides + 6-OHDA | Mitochondrial Membrane Potential (MMP) | Increased MMP compared to 6-OHDA alone |
Anti-inflammatory Properties
The thiazole scaffold is a key component in many compounds investigated for anti-inflammatory activity. informahealthcare.com The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov The arachidonic acid pathway, which involves COX and LOX enzymes, is a primary target for anti-inflammatory drugs. researchgate.net
Several studies have synthesized and evaluated thiazole and thiazolidinone derivatives as selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). informahealthcare.comnih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was found to contain potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, certain 4-substituted thiazole analogues of indomethacin (B1671933) were identified as highly selective COX-2 inhibitors. nih.gov
In addition to COX inhibition, some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. nih.gov The anti-inflammatory potential of these compounds is often confirmed using in vivo models, such as the carrageenan-induced paw edema test in rats, which has demonstrated a significant reduction in inflammation. informahealthcare.comnih.gov
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |
|---|---|---|---|
| 4-Substituted Thiazole Analogues of Indomethacin | COX-2 | Highly potent and selective COX-2 inhibitors | 0.3 nM - 7 nM |
| Thiazole Derivative 6b | COX-2 | Selective COX-2 inhibitor | 11.65 µM |
| Thiazole Derivative 6a | COX-1/COX-2 | Non-selective COX-1/COX-2 inhibitor | COX-1: 9.01 µM |
| 5-Arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | Demonstrated good activity against COX-1 | 10 µM - 16 µM |
DNA Binding Interactions
Thiazole-containing compounds have been shown to interact with DNA, a mechanism that is relevant for anticancer and antimicrobial activities. researchgate.net One study investigated a 4-thiazolidonone derivative featuring a cyclopropyl ring and evaluated its interaction with calf thymus DNA (Ct-DNA). researchgate.net The study found that the compound binds to DNA with a binding constant (Kb) of 3.3 x 10⁴ L·mol⁻¹. researchgate.net Molecular docking simulations complemented these findings, suggesting that the compound forms hydrogen bonds with specific residues of the DNA chain. researchgate.net
In a related context, other thiazole derivatives have been identified as inhibitors of DNA gyrase, a bacterial type II topoisomerase that is essential for DNA replication. nih.gov By docking a library of 4,5′-bithiazole-2,2′-diamines into the ATP-binding site of the enzyme, researchers identified potent inhibitors. One compound emerged with an IC₅₀ of 1.1 µM for DNA gyrase inhibition, highlighting the potential of the thiazole scaffold to interact with proteins that modulate DNA topology. nih.gov
| Compound Type | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| 4-Thiazolidonone-cyclopropyl hybrid | Calf Thymus DNA (Ct-DNA) | Binding Constant (Kb) | 3.3 x 10⁴ L·mol⁻¹ | researchgate.net |
| 4,5′-bithiazole-2,2′-diamine | DNA Gyrase | IC₅₀ | 1.1 µM | nih.gov |
Anticonvulsant Activity
Sulfonamide derivatives incorporating thiazole and thiazolidin-4-one moieties have been extensively synthesized and evaluated for their anticonvulsant properties. nih.govsci-hub.se These compounds are often tested in established animal models of epilepsy, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govsci-hub.semdpi.com
A study on a series of thiazolidin-4-ones bearing a sulfonamide group found that a majority of the synthesized compounds exhibited significant anticonvulsant activity against both MES and scPTZ models. nih.govsci-hub.se The structural design of these compounds often incorporates key pharmacophoric elements considered necessary for good anticonvulsant activity: a hydrophobic domain, a hydrogen bonding domain, an electron donor moiety, and a distal hydrophobic domain. sci-hub.se
Similarly, research on 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives has identified compounds with potent activity. nih.gov For instance, 5-(Tetramethyl cyclopropane (B1198618) carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide was synthesized and evaluated for its anticonvulsant effects. nih.gov Another series of 2,5-disubstituted 1,3,4-thiadiazoles also showed promising results in the MES test, with some compounds demonstrating activity comparable to the standard drug phenytoin. tsijournals.com Specifically, compounds with chloro-substitutions on the phenyl ring showed good activity. tsijournals.com
| Compound | Substitution Pattern | Protection (%) |
|---|---|---|
| a1 | 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Good Activity |
| a2 | 4-amino-[N-5(2-chlorophenyl) 1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Moderate Activity |
| a4 | 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Good Activity |
| a5 | 4-amino-[N-(2-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Moderate Activity |
| Phenytoin (Standard) | N/A | 100% |
Antiviral Properties
The thiazole nucleus is a component of several antiviral agents, and its derivatives are actively being explored for new antiviral therapies. researchgate.netajol.info The cyclopropyl motif, in particular, is found in the FDA-approved antiviral drug Paxlovid, which is used to treat COVID-19. researchgate.net The presence of a cyclopropyl group can enhance metabolic stability and lipophilicity, making drugs more effective. researchgate.net
Research into 1,3,4-thiadiazole sulfonamides has demonstrated their potential as antiviral agents. A study involving the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives found that some of these compounds possessed activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net The antiviral activity was shown to be influenced by the nature of the substituents on the sulfonamide moiety. researchgate.net
More recently, in silico studies have been employed to evaluate thiazole derivatives as potential inhibitors of key proteins of the SARS-CoV-2 virus. ajol.info Molecular docking has been used to investigate the binding interactions of these compounds with viral proteins like the main protease (Mpro), which is essential for viral replication. ajol.info These computational approaches help in identifying promising candidates for further experimental validation.
| Compound | Substituent Group | Activity |
|---|---|---|
| 7b | 4-methylphenyl | Possessed certain anti-TMV activity |
| 7i | 3-chlorophenyl | Possessed certain anti-TMV activity |
| 7f | Phosphonate (B1237965) moiety with 2-fluorophenyl | Exhibited better TMV inhibition than other phosphonate derivatives |
Future Perspectives and Research Directions for 4 Cyclopropyl 1,3 Thiazole 2 Sulfonamide
Development of Multi-Targeted Agents and Polypharmacology Approaches
The strategy of designing single molecules that can interact with multiple biological targets, known as polypharmacology, is a promising approach to enhance therapeutic efficacy and overcome drug resistance. The thiazole (B1198619) sulfonamide scaffold is well-suited for this strategy through the creation of hybrid molecules. researchgate.netbohrium.com This involves combining the core structure with other bioactive moieties to create multi-target agents. bohrium.com
Researchers are exploring the synthesis of hybrid compounds that incorporate the thiazole sulfonamide framework with other heterocyclic systems known for their biological activities, such as pyrazole, quinoline, or coumarin (B35378). bohrium.comnih.gov This "combi-targeting" or "combi-molecule" approach aims to produce synergistic effects and novel mechanisms of action. nih.govmdpi.com For instance, a recent study highlighted the development of novel cyclopropyl-appended 1,3-thiazole-2-imines as potential multi-target agents, demonstrating antibacterial, α-amylase, and proteinase K inhibitory activities. researchgate.net This suggests that modifying the sulfonamide portion of 4-cyclopropyl-1,3-thiazole-2-sulfonamide could similarly yield compounds with a broad, multi-target profile. The goal of this research is to create more effective treatments for complex diseases like cancer and multi-drug resistant infections. mdpi.comresearchgate.net
Table 1: Examples of Hybridization Strategies for Thiazole Derivatives
| Bioactive Moiety Combined with Thiazole | Potential Therapeutic Area | Rationale |
|---|---|---|
| Pyrrole | Antimicrobial, Antifungal | Combining two known antimicrobial scaffolds to create potent biocidal agents. bohrium.com |
| Quinoline | Antimicrobial | Creating hybrid molecules by linking two or more bioactive groups in a single molecular structure. bohrium.com |
| Coumarin | Antibacterial | Designing novel antibiotic agents to combat increasing bacterial resistance. researchgate.net |
Exploration of Novel Synthetic Routes and Sustainable Chemistry for Analogues
The future synthesis of analogues of this compound is increasingly guided by the principles of sustainable or "green" chemistry. bohrium.com This focus aims to develop synthetic methods that are not only efficient but also environmentally friendly and cost-effective. researchgate.net Key green chemistry approaches include the use of safer solvents, green catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to minimize waste and hazardous byproducts. researchgate.netbohrium.com
Application of Advanced Computational Methods in Drug Discovery and Design
Advanced computational methods are becoming indispensable tools in the discovery and rational design of new drugs based on the this compound scaffold. emanresearch.orgnih.gov These in silico techniques significantly accelerate the research process by predicting how molecules will behave, thereby reducing the time and cost associated with laboratory experiments. emanresearch.org
Key computational approaches used in this field include:
Molecular Docking: This method predicts the binding orientation and affinity of a compound within the active site of a target protein. It has been used to study the interactions of thiazole sulfonamides with targets like carbonic anhydrase, tyrosyl-tRNA synthetase, and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.govnih.govmdpi.com
ADMET Prediction: In silico tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent molecules.
Density Functional Theory (DFT): Quantum mechanical calculations like DFT are employed to understand the electronic structure and chemical reactivity of the molecules, providing insights into their stability and interaction capabilities. nih.govresearchgate.net
These computational studies provide a detailed understanding of ligand-protein interactions and help in the strategic optimization of lead compounds to enhance their efficacy and selectivity. researchgate.netresearchgate.net
Table 2: Application of Computational Methods in Thiazole Sulfonamide Research
| Computational Method | Application in Drug Design | Reference |
|---|---|---|
| Molecular Docking | Predicts binding affinity and interactions with biological targets. | researchgate.netnih.govnih.gov |
| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties. | researchgate.netresearchgate.net |
Investigation of Emerging Biological Targets for Thiazole Sulfonamides
While sulfonamides have traditionally been known for their antibacterial activity via inhibition of dihydropteroate (B1496061) synthetase (DHPS), research into thiazole sulfonamides has unveiled a range of novel and emerging biological targets. rsc.orgnih.gov This expands their therapeutic potential far beyond antimicrobial applications.
Emerging targets for this class of compounds include:
Carbonic Anhydrases (CAs): Several isoforms of this enzyme are crucial targets, particularly for cancer therapy. Tumor-associated isoforms hCA IX and hCA XII are overexpressed in various cancers, and their inhibition can disrupt tumor growth. Thiazole sulfonamides have shown potential as selective inhibitors of these isoforms. nih.govnih.govresearchgate.net
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for bacterial protein synthesis, making it an attractive target for developing new antibiotics to combat resistant strains. nih.gov
Kinases: Protein kinases like VEGFR-2 are critical in cancer progression, particularly in angiogenesis (the formation of new blood vessels). Thiazole derivatives have been identified as potent inhibitors of VEGFR-2, indicating their potential as anti-cancer agents. mdpi.com
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thiazole-containing compounds have been investigated as inhibitors of DNA gyrase, offering a pathway to new antibacterial drugs. nih.govnih.gov
Other Enzymes: Research on related cyclopropyl-thiazole structures has identified inhibitory activity against enzymes such as α-amylase and proteinase K, suggesting a broader range of potential applications. researchgate.net
The exploration of these diverse targets is a key future direction, promising to unlock new therapeutic uses for analogues of this compound in oncology, infectious diseases, and beyond.
Q & A
Q. What are the recommended synthetic routes for 4-cyclopropyl-1,3-thiazole-2-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three key steps:
Thiazole Ring Formation : Cyclopropylamine is condensed with carbon disulfide and chloroacetaldehyde under basic conditions to form the thiazole core .
Sulfonylation : Introduce the sulfonamide group via chlorosulfonation of the thiazole ring using ClSO₃H, followed by reaction with ammonia or amines .
Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. Optimization Tips :
- Control temperature (0–5°C during sulfonylation to avoid side reactions).
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Formation | Cyclopropylamine, CS₂, KOH, 80°C | 65–70 | 90 |
| Sulfonylation | ClSO₃H, NH₃, 0–5°C | 50–60 | 85 |
| Purification | Silica gel chromatography | 80 | 98 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm cyclopropyl (δ ~1.0–1.5 ppm) and sulfonamide (δ ~7.5 ppm for NH₂) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole region (δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 231.05 for C₆H₈N₂O₂S₂).
- IR Spectroscopy : Identify S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is essential for biological studies .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at 4°C in airtight containers .
- Solubility :
- Highly soluble in DMSO (>50 mg/mL) and DMF.
- Limited aqueous solubility (0.5–1 mg/mL); use sonication or co-solvents (e.g., 10% PEG-400) .
- Light Sensitivity : Degrades under UV light; conduct reactions in amber glassware .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Modification Sites :
- Cyclopropyl Group : Replace with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions .
- Sulfonamide : Substitute with methylsulfonyl or trifluoromethyl groups to improve metabolic stability .
- Assays :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) via stopped-flow CO₂ hydration .
- Antitumor Activity : Screen against NCI-60 cell lines using MTT assays; IC₅₀ values <10 µM indicate high potency .
Q. Table 2: SAR Data for Analogues
| Substituent (R) | hCA II IC₅₀ (nM) | NCI-60 Avg. IC₅₀ (µM) |
|---|---|---|
| -SO₂NH₂ (Parent) | 12.3 | 8.5 |
| -SO₂CF₃ | 8.9 | 6.2 |
| -SO₂Me | 15.7 | 9.8 |
Q. What computational strategies are effective for predicting target enzymes or pathways?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase (PDB: 3KS3). Focus on Zn²⁺ coordination and hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; RMSD <2 Å indicates robust target engagement .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can contradictions in biological data (e.g., varying IC₅₀ across cell lines) be resolved?
Methodological Answer:
- Hypothesis Testing :
- Mechanistic Studies : Use siRNA knockdown to confirm target dependency (e.g., hCA IX in hypoxic cells) .
- Off-Target Profiling : Screen against kinase panels (Eurofins) to identify collateral targets .
- Data Normalization :
- Adjust for cell doubling time and ATP content in viability assays.
- Use Z-score normalization across NCI-60 datasets to highlight lineage-specific effects .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert sulfonamide to a tert-butyl carbamate prodrug for enhanced oral absorption .
- Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) to improve aqueous solubility and half-life .
- Metabolic Stability : Incubate with liver microsomes (human/rat); half-life >30 min indicates suitability for IV dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
